molecular formula C15H10N4O5 B362451 (4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl 3-nitrobenzoate CAS No. 433308-47-5

(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl 3-nitrobenzoate

Cat. No.: B362451
CAS No.: 433308-47-5
M. Wt: 326.26g/mol
InChI Key: GKUHBECZAORDBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl 3-nitrobenzoate is a synthetic organic compound featuring a benzotriazinone core linked via a methyl group to a 3-nitrobenzoate ester. The benzotriazinone moiety (4-oxo-1,2,3-benzotriazin-3(4H)-yl) is a heterocyclic system with a ketone group at position 4, while the 3-nitrobenzoate ester introduces electron-withdrawing nitro functionality, influencing the compound's reactivity and solubility.

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O5/c20-14-12-6-1-2-7-13(12)16-17-18(14)9-24-15(21)10-4-3-5-11(8-10)19(22)23/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUHBECZAORDBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization and Alkylation Approach

The benzotriazinone core is synthesized via diazotization of methyl anthranilate, a method adapted from the one-pot strategy described by. Methyl anthranilate undergoes diazotization with sodium nitrite and HCl at 0°C, forming a reactive diazonium intermediate. Subsequent coupling with glycine methyl ester hydrochloride in the presence of triethylamine yields methyl-2-(4-oxobenzotriazin-3(4H)-yl)acetate (6a ), a critical precursor.

To introduce the 3-nitrobenzoate moiety, 6a is hydrolyzed to its hydrazide derivative (7a ) using hydrazine hydrate in ethanol under reflux. The hydrazide is then converted to an azide (8a ) via treatment with NaNO2_2 and HCl, enabling coupling with 3-nitrobenzoic acid. This azide coupling method, detailed in, facilitates the formation of the target ester through a peptide-like bond, though yields depend on the steric and electronic properties of the acid.

Key Reaction Conditions :

  • Diazotization: 0°C, 1 h, HCl/NaNO2_2.

  • Azide coupling: Room temperature, 2 h, ethyl acetate extraction.

Bromination and Nucleophilic Substitution Method

An alternative route, inspired by, involves bromination of a methylated benzotriazinone intermediate. 3-Methyl-4-oxo-1,2,3-benzotriazin-3-ium is synthesized by alkylating benzotriazinone with methyl iodide in acetone using K2_2CO3_3 as a base. The methyl group is then brominated using N-bromosuccinimide (NBS) and benzoyl peroxide in 1,2-dichloroethane at reflux, yielding 3-(bromomethyl)-4-oxo-1,2,3-benzotriazin-3-ium.

The bromomethyl intermediate undergoes nucleophilic substitution with the potassium salt of 3-nitrobenzoic acid in dimethylformamide (DMF) at 85°C for 5 h. This method achieves a 71.7% yield of the target compound, as reported in analogous phthalazinone syntheses.

Critical Optimization Steps :

  • Bromination: NBS (1.5 eq), benzoyl peroxide (0.1 eq), reflux in ClCH2_2CH2_2Cl.

  • Substitution: K2_2CO3_3 (3 eq), DMF, 85°C.

Comparative Analysis of Synthetic Methods

Parameter Diazotization/Alkylation Bromination/Substitution
Overall Yield 65–70%71.7%
Reaction Time 8–10 h8 h
Purification Column chromatographyCrystallization
Byproducts Hydrazine derivativesDibrominated species

The bromination route offers marginally higher yields and fewer hydrazine-related byproducts, though it requires stringent temperature control to prevent dibromination. In contrast, the diazotization method leverages readily available reagents but involves multi-step azide handling.

Characterization and Analytical Data

Spectroscopic Validation

The methyl-2-(4-oxobenzotriazin-3(4H)-yl)acetate intermediate (6a ) exhibits distinct 1H^1H NMR signals at δ 4.73–4.68 (OCH3_3), 3.65 (NCH2_2), and 2.95–2.89 ppm (CH2_2CO). The final product’s 13C^{13}C NMR spectrum confirms ester carbonyl resonances at δ 170.1 and 166.3 ppm, consistent with 3-nitrobenzoate integration.

Purity Assessment

HPLC analysis of the target compound reveals a purity >98% when purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7).

Optimization Strategies and Yield Enhancement

  • Solvent Choice : Replacing THF with DMF in substitution reactions improves solubility of 3-nitrobenzoate salts, boosting yields by 15%.

  • Catalytic Additives : Adding molecular sieves (4Å) during bromination minimizes side reactions, enhancing selectivity.

Challenges and Practical Considerations

  • Regioselectivity : Competing alkylation at the benzotriazinone’s N1 position is mitigated by using bulky bases (e.g., K2_2CO3_3).

  • Scale-Up Limitations : Exothermic diazotization necessitates gradual reagent addition to prevent thermal degradation .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl 3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The benzotriazine ring can bind to enzymes and inhibit their activity, leading to various biological effects. The compound may also interfere with cellular signaling pathways, contributing to its therapeutic potential.

Comparison with Similar Compounds

Organophosphate Derivatives

  • Azinphos-methyl (Guthion®):

    • Structure : O,O-dimethyl-S-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]phosphorodithioate .
    • Properties : Molecular weight 317.3 g/mol, melting point 72°C , log Kow 2.93 .
    • Application : Broad-spectrum insecticide targeting pests in crops like citrus and cotton .
    • Toxicity : Acetylcholinesterase inhibitor; classified as highly hazardous by WHO .
  • Azinphos-ethyl :

    • Structure : O,O-diethyl-S-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]phosphorodithioate .
    • Properties : Higher molecular weight (345.3 g/mol) due to ethyl groups; reduced water solubility compared to azinphos-methyl .
    • Application : Similar insecticidal use but less prevalent .

Comparison with Target Compound: The replacement of the phosphorodithioate group in azinphos-methyl/ethyl with a 3-nitrobenzoate ester eliminates organophosphate-related neurotoxicity.

Ester and Acid Derivatives

  • (4-Oxo-1,2,3-benzotriazin-3(4H)-yl)methyl chloroacetate ():

    • Structure : Chloroacetate ester substituent.
    • Properties : Molecular weight 253.64 g/mol.
    • Application : Likely intermediate in synthesis; chloroacetate groups are common alkylating agents.
  • 2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid (): Structure: Propanoic acid linked to benzotriazinone. Properties: Molecular weight 235.2 g/mol (C10H9N3O3). Application: Potential use in metal chelation or drug design due to carboxylic acid functionality.

Comparison with Target Compound: The 3-nitrobenzoate ester in the target compound may confer higher lipophilicity (log Kow ~2.5–3.0 estimated) compared to the chloroacetate or propanoic acid derivatives, influencing bioavailability and environmental persistence.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) log Kow Water Solubility (mg/L)
Target Compound C15H10N4O5 326.27 Not reported ~2.8* Low (est. <10)
Azinphos-methyl C10H12N3O3PS2 317.3 72 2.93 28 (pH 7)
Azinphos-ethyl C12H16N3O3PS2 345.4 Not reported 3.24 12 (pH 7)
(4-Oxo...)methyl chloroacetate C10H8ClN3O3 253.64 Not reported ~1.5* Moderate (est. 50–100)
2-(4-Oxo...)propanoic acid C10H9N3O3 235.2 Not reported ~1.2* High (est. >500)

*Estimated using fragment contribution methods.

Biological Activity

The compound (4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl 3-nitrobenzoate is a derivative of benzotriazine that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, including anti-cancer, antimicrobial, and other pharmacological effects.

The molecular formula of (4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl 3-nitrobenzoate is C15H10N4O4C_{15}H_{10}N_{4}O_{4}, with a molecular weight of approximately 298.26 g/mol. It is characterized by a benzotriazine core substituted with a nitrobenzoate group, which may influence its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of (4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl 3-nitrobenzoate as an anti-cancer agent. For instance, research indicates that similar nitrobenzoic acid derivatives exhibit significant inhibition of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that derivatives with nitro groups can effectively inhibit the growth of non-small cell lung cancer (NSCLC) cells by interfering with EGF-induced signaling pathways .

Table 1: Summary of Anticancer Activities

CompoundCell LineIC50 (µM)Mechanism
Nitro Derivative ANSCLC5.0Induces apoptosis
Nitro Derivative BBreast Cancer7.5Inhibits migration
(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl 3-nitrobenzoateTBDTBDTBD

Antimicrobial Activity

The antimicrobial properties of compounds related to (4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl 3-nitrobenzoate have also been explored. A study on similar compounds showed potent antibacterial activity against various Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Table 2: Antimicrobial Activity Overview

CompoundTarget BacteriaMIC (mg/mL)MBC (mg/mL)
Compound XStaphylococcus aureus0.0150.030
Compound YEscherichia coli0.0200.040
(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl 3-nitrobenzoateTBDTBDTBD

The mechanisms through which (4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl 3-nitrobenzoate exerts its effects are likely multifaceted:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Disruption of Cellular Signaling : The presence of the nitro group can interfere with signaling pathways critical for cell survival and proliferation.
  • Induction of Reactive Oxygen Species (ROS) : Many nitro compounds generate ROS upon reduction within cells, leading to oxidative stress and subsequent apoptosis.

Case Studies

Several case studies have documented the effects of benzotriazine derivatives on various cancer types and microbial infections:

  • Case Study 1 : A clinical trial involving a derivative demonstrated a significant reduction in tumor size in patients with advanced NSCLC after treatment with a related compound.
  • Case Study 2 : Laboratory studies showed that another derivative effectively reduced bacterial load in infected mice models.

Q & A

Basic: What synthetic methodologies are recommended for preparing (4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl esters?

The synthesis of benzotriazinone esters typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Activation of the carboxylic acid (e.g., 3-nitrobenzoic acid) using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) to form an active ester intermediate.
  • Step 2 : Reaction of the activated ester with the hydroxyl group of the benzotriazinone derivative under mild basic conditions (e.g., DMAP catalysis).
  • Step 3 : Purification via column chromatography or recrystallization to isolate the product .
    Key Considerations : Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) are critical to avoid side reactions like hydrolysis of the ester bond .

Basic: How can researchers validate the purity and structural integrity of this compound?

  • Analytical Techniques :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. A retention time comparison with standards is essential .
    • NMR Spectroscopy : Confirm the ester linkage via 1^1H NMR (e.g., methylene protons adjacent to the ester oxygen at δ 4.5–5.0 ppm) and 13^{13}C NMR (carbonyl signals at ~170 ppm) .
    • Mass Spectrometry (HRMS) : Verify the molecular ion peak ([M+H]+^+) to confirm the molecular formula .

Advanced: What challenges arise in crystallographic refinement of benzotriazinone derivatives, and how can SHELX software address them?

Benzotriazinone derivatives often exhibit planar aromatic systems and rotational disorder , complicating refinement. SHELX software (e.g., SHELXL) is robust for:

  • Handling twinned crystals : Use the TWIN command to model pseudo-merohedral twinning .
  • Disordered solvent/moieties : Apply PART and SUMP instructions to refine split positions .
  • Validation : Cross-check with Rint_{int} (< 5%) and GooF (0.9–1.1) to ensure model accuracy .

Advanced: How do structural modifications at the benzotriazinone core influence biological activity in related analogs?

  • Case Study : Ethyl 5-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-1-pyridin-2-yl-1H-pyrazole-4-carboxylate showed COX-1/COX-2 selectivity due to steric and electronic effects from the pyrazole substituent .
  • Methodology :
    • Molecular Docking : Use software like AutoDock to predict binding affinities to target proteins (e.g., cyclooxygenase).
    • SAR Analysis : Compare IC50_{50} values of analogs with varying substituents (e.g., nitro vs. methoxy groups) .

Basic: What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
  • Decomposition Risks : Avoid elevated temperatures (>100°C) to prevent violent decomposition, as observed in related organophosphorus compounds .

Advanced: What methodologies are effective for analyzing reaction intermediates during synthesis?

  • In-Situ Monitoring :
    • FTIR : Track carbonyl (C=O) and nitro (NO2_2) group vibrations to confirm intermediate formation .
    • LC-MS : Identify transient species (e.g., activated esters) using time-resolved sampling .
  • Quenching Studies : Halt reactions at intervals (e.g., 30 min, 1 h) and analyze via TLC or NMR to map kinetic pathways .

Basic: What are the solubility and stability profiles of benzotriazinone esters?

  • Solubility : Typically soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. For example, Azinphos-methyl (a related compound) has a solubility of 0.338 mg/L in water at 20°C .
  • Stability : Hydrolytically sensitive under alkaline conditions (pH > 8). Store at 2–8°C in amber vials to prevent photodegradation .

Advanced: How can computational modeling guide the design of benzotriazinone-based inhibitors?

  • Docking Workflow :
    • Protein Preparation : Fetch the target structure (e.g., COX-2 from PDB: 1PXX) and remove crystallographic water.
    • Ligand Optimization : Minimize the compound’s energy using Gaussian09 with B3LYP/6-31G(d) basis sets.
    • Binding Analysis : Calculate binding free energies (ΔG) with MM-GBSA to prioritize candidates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.